REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.[O:11]1[CH:15]=[N:14][N:13]=[C:12]1[C:16]1[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>CN(C)C=O>[O:11]1[CH:15]=[N:14][N:13]=[C:12]1[C:16]1[CH:17]=[C:18]([NH:22][C:8](=[O:10])[C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][N:5]=2)[CH:19]=[CH:20][CH:21]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1C(=NN=C1)C=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with acetonitrile (40 mL) and water (40 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (20 mL), acetonitrile (20 mL) and diethyl ether (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NN=C1)C=1C=C(C=CC1)NC(C1=NC=CC(=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |